Steffimycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

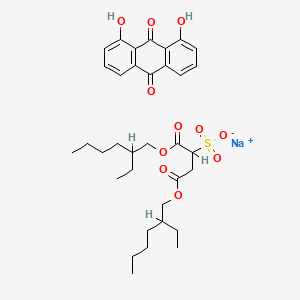

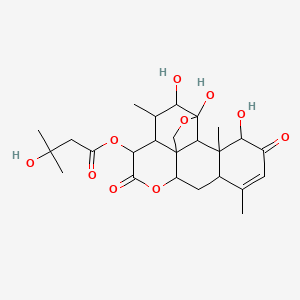

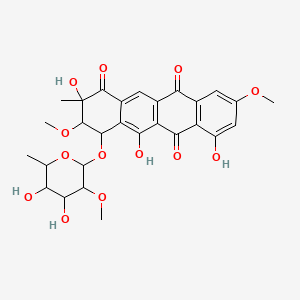

La steffimycine est un antibiotique anthracycline d’abord isolé de la bactérie Streptomyces steffisburgensis. Elle appartient à une classe de polykétides aromatiques connus pour leurs puissantes propriétés antitumorales. La steffimycine présente une activité biologique significative contre diverses lignées cellulaires cancéreuses, ce qui en fait un composé précieux dans le domaine de l’oncologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La steffimycine est généralement produite par fermentation contrôlée de Streptomyces steffisburgensis. Le groupe de gènes biosynthétiques responsable de sa production a été cloné et caractérisé, révélant l’implication de multiples enzymes dans sa biosynthèse . Le processus de fermentation implique la culture de la bactérie dans un milieu nutritif aqueux en conditions aérobies jusqu’à ce qu’une activité antibiotique substantielle soit atteinte .

Méthodes de production industrielle : La production industrielle de la steffimycine implique l’optimisation des conditions de fermentation pour maximiser le rendement. Cela comprend l’ajustement des concentrations des sources de carbone et d’azote, des sels inorganiques et d’autres nutriments dans le milieu. Des techniques telles que la méthodologie de surface de réponse de Box-Behnken ont été utilisées pour optimiser ces conditions, améliorant considérablement le rendement de production .

Analyse Des Réactions Chimiques

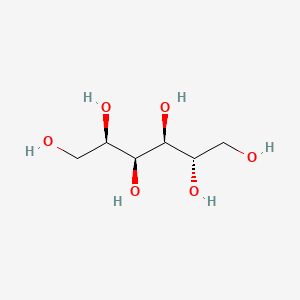

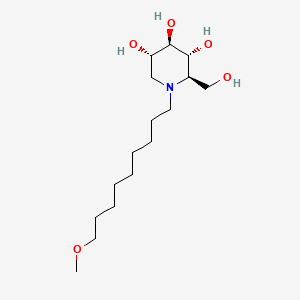

Types de réactions : La steffimycine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la glycosylation. Par exemple, l’oxydation de la position C-10 en un groupe céto est une étape cruciale dans sa biosynthèse . De plus, la glycosylation impliquant la fixation de motifs de sucre comme le L-rhamnose joue un rôle significatif dans son activité biologique .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la steffimycine comprennent les enzymes du cytochrome P450 pour l’oxydation et les glycosyltransférases pour la glycosylation . Les réactions se produisent généralement dans des conditions douces, souvent en milieu aqueux, pour préserver l’intégrité du composé.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés glycosylés de la steffimycine, chacun présentant des degrés d’activité biologique différents. Par exemple, la 3’-O-méthylsteffimycine et la D-digitoxosyl-8-déméthoxy-10-désoxysteffimycinone ont montré des activités antitumorales améliorées par rapport au composé parent .

4. Applications de la recherche scientifique

La steffimycine a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, elle sert de composé modèle pour étudier la biosynthèse des anthracyclines et le rôle de la glycosylation dans la modulation de l’activité biologique . En biologie et en médecine, la steffimycine est largement étudiée pour ses propriétés antitumorales, les recherches se concentrant sur son efficacité contre diverses lignées cellulaires cancéreuses .

Applications De Recherche Scientifique

Steffimycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of anthracyclines and the role of glycosylation in modulating biological activity . In biology and medicine, this compound is extensively studied for its antitumor properties, with research focusing on its efficacy against various cancer cell lines .

Mécanisme D'action

La steffimycine exerce ses effets principalement par intercalation dans l’ADN, perturbant les processus de réplication et de transcription. Cette intercalation conduit à la formation d’adduits d’ADN, qui inhibent l’activité de la topoisomérase II, une enzyme cruciale pour la réplication de l’ADN . L’inhibition de la topoisomérase II entraîne l’accumulation de cassures d’ADN, conduisant finalement à la mort cellulaire. Les cibles moléculaires de la steffimycine comprennent l’ADN et la topoisomérase II, ses voies impliquant l’induction de l’apoptose dans les cellules cancéreuses .

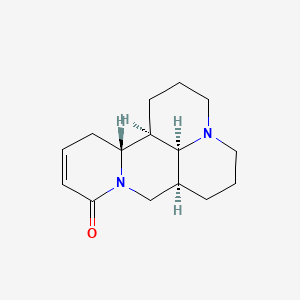

Comparaison Avec Des Composés Similaires

La steffimycine est structurellement similaire à d’autres anthracyclines telles que la daunorubicine et la doxorubicine. elle possède des caractéristiques structurales uniques, y compris un groupe méthoxy à la position C-8 et un désoxy-sucre neutre L-rhamnose à la position C-7-O . Ces caractéristiques contribuent à son activité biologique distincte et à sa toxicité réduite par rapport à d’autres anthracyclines .

Composés similaires:

- Daunorubicine

- Doxorubicine

- Aranciamycine

- Épirubicine

Les caractéristiques structurales uniques et l’activité antitumorale puissante de la steffimycine en font un composé précieux pour la poursuite de la recherche et du développement dans le domaine de l’oncologie.

Propriétés

Numéro CAS |

11033-34-4 |

|---|---|

Formule moléculaire |

C28H30O13 |

Poids moléculaire |

574.5 g/mol |

Nom IUPAC |

(2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3/t9-,18-,22+,23+,24+,26-,27-,28+/m0/s1 |

Clé InChI |

HWMJTJZEJBSVCG-GPDBLRFJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Steffimycin; U 20661; U-20,661; U20661; U-20661 |

Origine du produit |

United States |

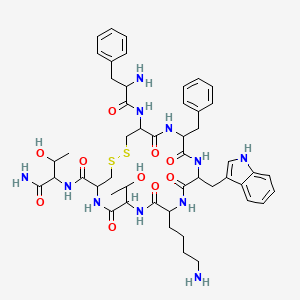

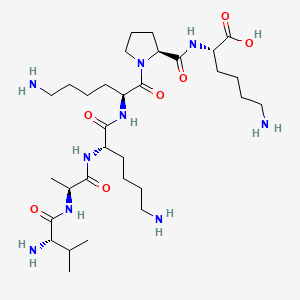

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.